molecular formula C9H5ClN4 B14864646 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole

3-Chloro-5H-[1,2,4]triazino[5,6-B]indole

Cat. No.: B14864646
M. Wt: 204.61 g/mol
InChI Key: CIOHRSSLXPQPQZ-UHFFFAOYSA-N
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Description

3-Chloro-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a fused triazine-indole scaffold with a chlorine substituent at the 3-position. This structural motif is notable for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The chlorine atom enhances electron-withdrawing properties, influencing reactivity and binding interactions with biological targets.

Properties

IUPAC Name

3-chloro-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-9-12-8-7(13-14-9)5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOHRSSLXPQPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-B]indole with halogenating agents can lead to the formation of the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.

Chemical Reactions Analysis

3-Chloro-5H-[1,2,4]triazino[5,6-B]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole involves its interaction with specific molecular targets. For instance, its derivatives have been shown to selectively bind to ferrous ions, which can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway . This interaction with iron ions highlights its potential as an iron chelator in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of triazino[5,6-b]indole derivatives are highly dependent on substituents and annulated ring systems. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects :

  • Chlorine (Cl) : Enhances electrophilicity, improving interactions with enzymes like carbonic anhydrase .
  • Methyl (CH3) : Increases lipophilicity, aiding membrane permeability in antimicrobial agents .
  • Bromine (Br) : Introduces steric bulk and stabilizes charge-transfer complexes, as seen in bromophenacyl derivatives .

Annulated Systems: Linear annulation (e.g., thiazolo[3′,2′:2,3]triazinoindoles) improves metabolic stability compared to angular analogs .

Notable Findings :

  • Antimicrobial Activity: Bromine-substituted derivatives exhibit superior activity against Leishmania donovani (IC50 = 4.01 µM) compared to methylated analogs .
  • Anticancer Potential: Triazolotriazinoindoles show nanomolar efficacy against breast (MCF-7) and liver (HepG2) cancer cells, attributed to their planar fused-ring systems .
  • Enzyme Inhibition : The chloro derivative’s electron-deficient core is theorized to enhance binding to carbonic anhydrase isoforms (CA I, II, IX) .

Physicochemical and Spectral Data

Table 3: Spectral and Analytical Profiles

Compound Molecular Formula IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) Reference
5-Methyl-5H-triazino[5,6-b]indole-3-thiol C10H8N4S 3400 (NH), 2550 (SH) 2.60 (s, CH3), 7.2–8.1 (Ar) 232 (M+)
3-(4-Bromophenacyl)thio derivatives C17H11BrN4OS 1680 (C=O), 690 (C-Br) 4.85 (s, CH2), 7.5–8.3 (Ar) 423 (M+)
3-Hydrazinyl derivatives C10H9N7 3300 (NHNH2) 4.10 (s, NH2), 7.1–7.9 (Ar) 227 (M+)

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